molecular formula C7H6N2O3S B15387670 Methyl 2-oxo-1,3-dihydrothieno[3,4-d]imidazole-4-carboxylate CAS No. 80621-59-6

Methyl 2-oxo-1,3-dihydrothieno[3,4-d]imidazole-4-carboxylate

Cat. No.: B15387670
CAS No.: 80621-59-6
M. Wt: 198.20 g/mol
InChI Key: KUYMRHYKAZWDKH-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,3-dihydrothieno[3,4-d]imidazole-4-carboxylate is a heterocyclic compound featuring a fused thienoimidazole core with a 2-oxo group and a methyl carboxylate substituent. Its structure combines a sulfur-containing thiophene ring fused to an imidazole moiety, distinguishing it from simpler bicyclic systems. The structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

CAS No.

80621-59-6

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

methyl 2-oxo-1,3-dihydrothieno[3,4-d]imidazole-4-carboxylate

InChI

InChI=1S/C7H6N2O3S/c1-12-6(10)5-4-3(2-13-5)8-7(11)9-4/h2H,1H3,(H2,8,9,11)

InChI Key

KUYMRHYKAZWDKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CS1)NC(=O)N2

Origin of Product

United States

Biological Activity

Methyl 2-oxo-1,3-dihydrothieno[3,4-d]imidazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thieno-imidazole derivatives, characterized by a fused thieno and imidazole ring system. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₇N₃O₃S
  • Molecular Weight : 215.22 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The detailed synthetic pathway is crucial for understanding the compound's properties and optimizing yields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno-imidazole derivatives. This compound has demonstrated significant activity against various bacterial strains, including:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These results indicate that the compound may serve as a potential lead for developing new antibacterial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor activity. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.7
A549 (lung cancer)12.2

These findings suggest that this compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in signaling pathways related to cell growth and survival.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on various thieno-imidazole derivatives indicated that modifications at the carboxylate position enhance antimicrobial activity. This compound was one of the most potent compounds tested.
  • Case Study on Antitumor Activity :
    • In a preclinical trial involving human cancer cell lines, this compound exhibited promising results in reducing tumor cell viability compared to standard chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two pharmacologically relevant analogs from the evidence, highlighting structural and functional differences.

Core Heterocyclic Systems

  • Olmesartan Analog : Features a 5-methyl-2-oxo-1,3-dioxol-4-yl group fused to an imidazole ring. The dioxolane ring introduces oxygen atoms, increasing polarity and hydrogen-bonding capacity. This structural variation underpins olmesartan’s role as an angiotensin II receptor blocker (ARB) for hypertension management .
  • Compound in : Contains a tetrazole-phenyl group and a dioxolane ring, which may enhance binding affinity to biological targets (e.g., via tetrazole’s acidic proton).

Functional Group Analysis

Compound Core Structure Key Substituents Potential Impact
Methyl 2-oxo-1,3-dihydrothienoimidazole-4-carboxylate Thieno[3,4-d]imidazole Methyl carboxylate, 2-oxo group Increased lipophilicity; possible metabolic stability due to ester moiety.
Olmesartan Imidazole + dioxolane Hydroxypropan-2-yl, tetrazole-phenyl, propyl Enhanced solubility (polar dioxolane); ARB activity via tetrazole-mediated receptor interaction.
Compound Imidazole + dioxolane 1-Methylethenyl, tetrazole-biphenyl, propyl High steric bulk may influence pharmacokinetics (e.g., absorption, half-life).

Physicochemical and Pharmacological Properties

  • Solubility : Oxygen-rich analogs (e.g., olmesartan) may exhibit higher aqueous solubility, critical for oral bioavailability.
  • Bioactivity : While the target compound’s biological role is unspecified, olmesartan’s tetrazole group is pivotal for antagonizing angiotensin II receptors . The absence of such a group in the target compound suggests divergent therapeutic targets.

Methodological Considerations

Structural comparisons rely on crystallographic data generated by tools like SHELX, which refines small-molecule and macromolecular structures . For instance, SHELXL’s precision in handling high-resolution data could clarify subtle conformational differences between these analogs.

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